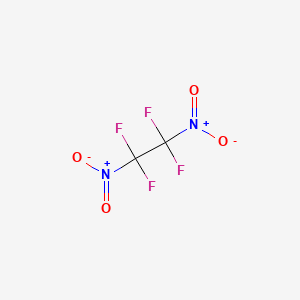
1,1,2,2-Tetrafluoro-1,2-dinitroethane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,2,2-Tetrafluoro-1,2-dinitroethane is a chemical compound with the molecular formula C2F4N2O4 It consists of two carbon atoms, four fluorine atoms, two nitrogen atoms, and four oxygen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,2,2-Tetrafluoro-1,2-dinitroethane typically involves the nitration of tetrafluoroethane. The reaction conditions often require the use of strong nitrating agents such as nitric acid or a mixture of nitric acid and sulfuric acid. The reaction is usually carried out at low temperatures to control the exothermic nature of the nitration process.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful handling of nitrating agents and the use of specialized equipment to ensure safety and efficiency. The product is then purified through distillation or recrystallization to obtain the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
1,1,2,2-Tetrafluoro-1,2-dinitroethane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: Fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides are used.
Substitution: Nucleophilic substitution reactions often require the presence of a strong base or acid catalyst.
Major Products Formed
Oxidation: Products include higher oxidation state compounds with additional oxygen atoms.
Reduction: Amino derivatives of the original compound.
Substitution: Compounds with different functional groups replacing the fluorine atoms.
Aplicaciones Científicas De Investigación
1,1,2,2-Tetrafluoro-1,2-dinitroethane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other fluorinated compounds.
Biology: Investigated for its potential effects on biological systems and as a tool in biochemical studies.
Medicine: Explored for its potential use in drug development and as a diagnostic agent.
Industry: Utilized in the production of specialized materials and as an intermediate in chemical manufacturing.
Mecanismo De Acción
The mechanism of action of 1,1,2,2-Tetrafluoro-1,2-dinitroethane involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in various biological effects, depending on the specific pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
1,1,2,2-Tetrafluoroethane: A related compound with similar fluorine content but without nitro groups.
1,2-Dichloro-1,1,2,2-tetrafluoroethane: Contains chlorine atoms in addition to fluorine, leading to different chemical properties.
1,1,2,2-Tetrafluoroethyl 2,2,2-trifluoroethyl ether: A fluorinated ether with distinct applications in battery technology.
Uniqueness
1,1,2,2-Tetrafluoro-1,2-dinitroethane is unique due to the presence of both fluorine and nitro groups, which impart specific reactivity and potential applications. Its combination of properties makes it a valuable compound for research and industrial use.
Propiedades
Número CAS |
356-16-1 |
|---|---|
Fórmula molecular |
C2F4N2O4 |
Peso molecular |
192.03 g/mol |
Nombre IUPAC |
1,1,2,2-tetrafluoro-1,2-dinitroethane |
InChI |
InChI=1S/C2F4N2O4/c3-1(4,7(9)10)2(5,6)8(11)12 |
Clave InChI |
NELYAMNMZQGYAJ-UHFFFAOYSA-N |
SMILES canónico |
C(C([N+](=O)[O-])(F)F)([N+](=O)[O-])(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


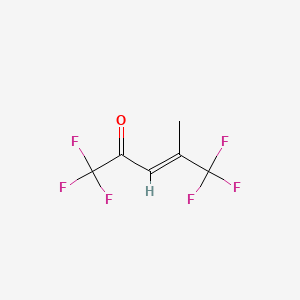
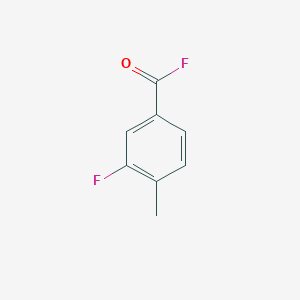

![Disodium;2-[ethyl(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctylsulfonyl)amino]acetate; formaldehyde;2-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctylsulfinylamino)acetate; propane](/img/structure/B15289163.png)
![(3R)-3-[3-[(2R)-3-cyanobut-3-en-2-yl]oxy-2-iodophenoxy]-2-methylidenebutanenitrile](/img/structure/B15289171.png)
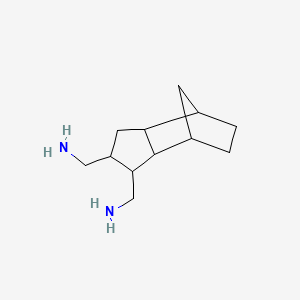




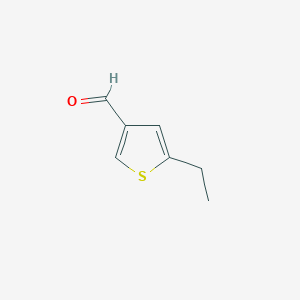
![2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-5-(diaminomethylideneamino)-N-phenylpentanamide](/img/structure/B15289223.png)

![hexasodium;2-[[4-[4-[(Z)-2-[4-[[4-(2,5-disulfonatoanilino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]ethenyl]-3-sulfonatoanilino]-6-morpholin-4-yl-1,3,5-triazin-2-yl]amino]benzene-1,4-disulfonate](/img/structure/B15289235.png)
